molecular formula C8H12N2O3S2 B1405675 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine CAS No. 1427460-75-0

4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine

Cat. No. B1405675
M. Wt: 248.3 g/mol
InChI Key: RQUUVQOGBXWODO-UHFFFAOYSA-N
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Description

“4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine” is a chemical compound with the molecular formula C8H12N2O3S2 . It has an average mass of 248.322 Da and a monoisotopic mass of 248.028931 Da . This compound is also known by its synonyms: 4-((4-Methylthiazol-5-yl)sulfonyl)morpholine and Morpholine, 4-[(4-methyl-5-thiazolyl)sulfonyl]- .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine” is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . The thiazole ring is planar and is characterized by significant pi-electron delocalization, indicating some degree of aromaticity .

Scientific Research Applications

  • Siderophores

    • Application Summary : Siderophores are renowned for their high iron binding capacity, essential for all life forms requiring iron . They have applications in medicine, agriculture, and environmental sciences .
    • Methods of Application : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They regulate bioavailable iron levels through secretion mechanisms in microbes and plants .
    • Results or Outcomes : Siderophores have shown potential in biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Thiazole Derivatives

    • Application Summary : Thiazole derivatives are being explored for their potential as antimicrobial agents .
    • Methods of Application : These compounds are created by fusing two or more bioactive heterocyclic moieties into a single molecular platform .
    • Results or Outcomes : Thiazole derivatives exhibit vibrant biological activity and are being considered for future drug designs .

properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-5-yl)sulfonyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S2/c1-7-8(14-6-9-7)15(11,12)10-2-4-13-5-3-10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUUVQOGBXWODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242409
Record name Morpholine, 4-[(4-methyl-5-thiazolyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine

CAS RN

1427460-75-0
Record name Morpholine, 4-[(4-methyl-5-thiazolyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(4-methyl-5-thiazolyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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